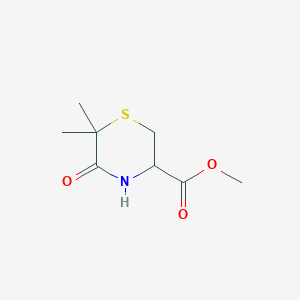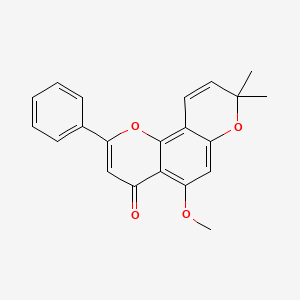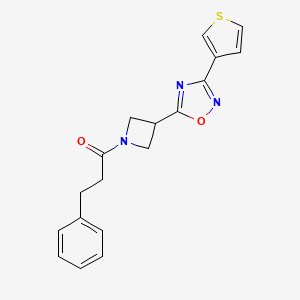
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes and receptors. In the context of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide, although the exact synthesis process for this compound is not detailed in the provided papers, similar compounds have been synthesized and evaluated. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to optimizing the inhibitory activity of these compounds . Similarly, the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives involved the creation of a series of novel compounds, which were then evaluated for their affinity towards 5-HT1A receptors . These studies suggest that the synthesis of the compound would likely involve careful consideration of the substituents on the benzenesulfonamide core to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. The introduction of a fluorine atom, as seen in the COX-2 inhibitor JTE-522, can significantly enhance selectivity and potency . In the case of the compound under analysis, the presence of a 4-fluorobenzenesulfonamide moiety could imply a similar enhancement in selectivity and potency. Docking studies, as mentioned for the benzo[b]thiophen-2-yl derivatives, provide insights into the electrostatic interactions that contribute to the compound's affinity for its target . These interactions are critical for understanding the molecular basis of the compound's activity and can guide further modifications to improve efficacy.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives are typically centered around their role as enzyme inhibitors. The benzenesulfonamide moiety is a common feature in many enzyme inhibitors, as it can mimic the natural substrates of the enzymes or bind to active sites to prevent catalysis. For example, the N-(4-phenylthiazol-2-yl)benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . The compound , with its piperazine and thiophene substituents, may also engage in similar inhibitory reactions, although the specific enzymes or receptors it targets are not mentioned in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of a fluorine atom can affect the lipophilicity, metabolic stability, and membrane permeability of the compound . The arylpiperazine and thiophene rings present in the compound of interest are likely to contribute to its overall hydrophobic character, which can influence its absorption and distribution in biological systems. The specific physical and chemical properties of this compound would need to be determined experimentally to understand its pharmacokinetic profile fully.
Propiedades
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWZGNWVOSXDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)


![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)


![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)

